molecular formula C22H23ClN2O8 B565029 Isochlortetracycline CAS No. 514-53-4

Isochlortetracycline

Cat. No. B565029
CAS RN: 514-53-4
M. Wt: 478.9
InChI Key: GFSLIMZISCAANG-AXVXPIMKSA-N
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Description

Isochlortetracycline is an inactive alkaline degradation product of Chlortetracycline .


Synthesis Analysis

The synthesis of tetracycline antibiotics, such as this compound, features a domino Dieckmann cyclization reaction for the construction of the tetracycline nucleus .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. It is known to undergo subtle structural changes under certain conditions .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it has been observed to oxidize in the presence of Botrytis aclada laccase . Additionally, it can be measured in swine manure using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H23ClN2O8 and an average mass of 478.880 Da .

Scientific Research Applications

  • Analysis in Pharmaceuticals and Animal Products : Isochlortetracycline has been identified and analyzed in various studies. A method was developed for the quantitative determination of chlortetracycline and related substances, including this compound, in pharmaceutical products (Khan et al., 1989). Similarly, research has been conducted to detect chlortetracycline residues in tissues, converting them to this compound for better detection (Blanchflower et al., 1989).

  • Environmental Impact and Degradation : The environmental fate of chlortetracycline, including this compound, has been a subject of research. Studies have investigated the degradation kinetics of chlortetracycline in wastewater and the environmental fates of its metabolites like this compound (Pulicharla et al., 2018). The effect of composting on the reduction of chlortetracycline residues in beef manure, where this compound was also considered, highlights the role of biotic and abiotic processes in antibiotic degradation (Arikan et al., 2009).

  • Method Development for Detection in Environmental Samples : Research has focused on developing methods for detecting chlortetracycline and its derivatives in environmental samples. A high-performance liquid chromatography method with post-column fluorescence detection was developed to analyze chlortetracycline, forming a fluorescent derivative this compound post-column (Bryan et al., 1992).

  • Photolysis and Environmental Degradation : The photolysis of chlortetracycline on a clay surface, which simulates environmental conditions, was studied, suggesting photolysis as an important loss process for chlortetracycline and its derivatives like this compound in sunlight-exposed soils (Werner et al., 2009).

Mechanism of Action

While Isochlortetracycline itself is an inactive degradation product, its parent compound, Chlortetracycline, acts by inhibiting bacterial growth and reproduction. It competes for the A site of the bacterial ribosome, preventing the addition of more amino acids to the peptide chain .

Safety and Hazards

Isochlortetracycline can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

(4S,4aS,6S,8aR)-6-[(1S)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O8/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30)/t8-,9-,16-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCFZNSICAQKSV-AXVXPIMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873798
Record name Isochlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

514-53-4
Record name Isochlortetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isochlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOCHLORTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO2NHD53YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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